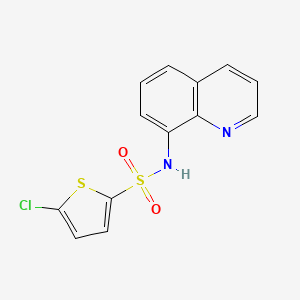

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

Description

Properties

CAS No. |

620103-77-7 |

|---|---|

Molecular Formula |

C13H9ClN2O2S2 |

Molecular Weight |

324.8 g/mol |

IUPAC Name |

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide |

InChI |

InChI=1S/C13H9ClN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H |

InChI Key |

SNSCETRSXPPXIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Cl)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide typically involves the condensation of quinoline derivatives with thiophene sulfonamide. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide is characterized by a sulfonamide group attached to a quinoline structure, which is further linked to a thiophene ring. This unique combination contributes to its chemical reactivity and biological activity. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms that enhance its pharmacological profile .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that thiophene derivatives can inhibit bacterial growth, and this compound's structure suggests it may target specific bacterial enzymes or pathways .

Anticancer Activity

Research indicates that quinoline-based compounds can inhibit cancer cell proliferation. The sulfonamide moiety is known to enhance the binding affinity to cancer-related targets, potentially leading to the development of novel anticancer therapies . For instance, compounds similar to this compound have been explored for their ability to inhibit protein-protein interactions (PPIs) involved in cancer progression .

Ubiquitination Inhibition

One of the notable applications of this compound is in the inhibition of ubiquitination processes, which are crucial for regulating protein degradation in cells. By blocking specific PPIs related to ubiquitination pathways, this compound may help increase levels of tumor suppressor proteins like p27, offering a therapeutic strategy for cancer treatment .

Case Study 1: Antimicrobial Screening

In a study evaluating various thiophene derivatives, this compound was tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving cancer cell lines showed that this compound could significantly reduce cell viability at low micromolar concentrations. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways .

Potential Therapeutic Uses

Given its diverse biological activities, this compound has potential applications in treating:

- Bacterial Infections : As an antimicrobial agent targeting resistant strains.

- Cancer : As a therapeutic agent aimed at enhancing the efficacy of existing treatments by targeting specific molecular pathways.

- Protein Regulation Disorders : By modulating ubiquitination processes, it may have implications in diseases where protein degradation is dysregulated.

Mechanism of Action

The mechanism of action of 5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the quinoline and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline and Sulfonamide Moieties

(a) (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)

- Structure: Differs by the presence of a 4-methoxystyryl group at position 2 and a hydroxyl group at position 8 of the quinoline ring. The sulfonamide is attached to a benzene ring with a methoxy substituent.

- Synthesis: Prepared via reaction of 5-chloro-8-hydroxyquinoline derivatives with benzenesulfonyl chloride in pyridine, using DMAP as a catalyst .

- Key Differences: The hydroxy group at position 8 in IIIa may enhance hydrogen-bonding interactions compared to the unsubstituted quinoline in the target compound.

(b) 2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : A simpler acetamide derivative with a chloroacetamide backbone and a 4-fluorophenyl group.

- Relevance: Serves as an intermediate for synthesizing quinolin-8-yloxy acetamides and related derivatives .

- Key Differences: The acetamide group (CONH) contrasts with the sulfonamide (SO₂NH) in the target compound, leading to differences in acidity and hydrogen-bonding capacity.

Research Findings and Implications

- Bioactivity : Sulfonamide derivatives like the target compound often exhibit superior enzyme inhibition (e.g., carbonic anhydrase) compared to acetamides due to the sulfonamide’s strong hydrogen-bonding capacity .

- Stability : The chlorine atom in the thiophene ring enhances oxidative stability, whereas fluorine in 2-Chloro-N-(4-fluorophenyl)acetamide improves metabolic resistance .

- Design Considerations: Substitutions on the quinoline ring (e.g., methoxy, hydroxy) modulate solubility and target affinity, as seen in IIIa’s improved IC50 values .

Biological Activity

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a quinoline moiety and a thiophene ring , which contribute to its biological properties. The presence of the sulfonamide group further enhances its pharmacological profile by facilitating interactions with various biological targets.

Target Enzymes

Research indicates that this compound primarily acts as an inhibitor of Factor Xa (FXa) , a critical enzyme in the coagulation cascade. By inhibiting FXa, the compound disrupts the conversion of prothrombin to thrombin, leading to reduced blood clot formation.

Biological Pathways

The inhibition of FXa has implications for various pathological conditions, particularly in thromboembolic disorders. Additionally, the compound exhibits potential anti-cancer activity by affecting cellular signaling pathways associated with proliferation and apoptosis .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, derivatives of this compound exhibited higher antibacterial activity than some standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against multiple cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and melanoma cells (C-32). The compound's ability to induce apoptosis in cancer cells is linked to its modulation of key regulatory proteins involved in cell cycle progression and survival .

Case Studies and Research Findings

- Antiviral Activity : A study highlighted that derivatives similar to this compound exhibited antiviral activity against H5N1 influenza virus with minimal cytotoxicity .

- Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents can enhance its efficacy against resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

- Toxicity Profile : In toxicity assessments on normal human dermal fibroblasts, the compound exhibited low toxicity levels up to concentrations of 100 µM, suggesting a favorable therapeutic index for further development .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide?

Methodological Answer : The synthesis typically involves coupling a quinoline derivative with a functionalized thiophene sulfonamide. Key steps include:

- Sulfonamide Formation : Reacting 5-chlorothiophene-2-sulfonyl chloride with 8-aminoquinoline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) followed by recrystallization in solvents like dichloromethane/hexane mixtures to isolate the pure product .

- Critical Reagents : Use anhydrous solvents to avoid hydrolysis, and monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer :

- Spectroscopy :

- NMR : ¹H NMR (DMSO-d6) should show aromatic protons of quinoline (δ 8.5–9.0 ppm) and thiophene (δ 7.2–7.5 ppm). ¹³C NMR confirms sulfonamide carbonyl (δ ~165 ppm) .

- IR : Look for S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-Ray Crystallography : Single-crystal analysis (e.g., Bruker D8 Venture diffractometer) reveals intramolecular interactions, such as C–H···O or N–H···O hydrogen bonds, which stabilize the molecular packing .

Q. What solvent systems are optimal for recrystallization and solubility studies?

Methodological Answer :

- Recrystallization : Ethyl acetate/petroleum ether mixtures (1:3 v/v) yield high-purity crystals. Avoid protic solvents (e.g., water) due to potential hydrolysis of the sulfonamide group .

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological or catalytic activities of this compound?

Methodological Answer :

- Data Triangulation : Combine multiple assays (e.g., enzyme inhibition, cell viability) to validate activity. For catalytic studies, use kinetic profiling (e.g., turnover frequency measurements) .

- Control Experiments : Test for impurities (HPLC-MS) and confirm structural integrity (X-ray/spectroscopy) to rule out synthetic artifacts .

- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., furan or pyridine derivatives) to identify substituent-dependent trends .

Q. What experimental designs are recommended for studying electronic properties in material science applications?

Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax in DMF to assess π→π* transitions; compare with computational results (DFT, Gaussian 09) .

- Cyclic Voltammetry : Determine HOMO/LUMO levels using a three-electrode system (glassy carbon working electrode, 0.1 M TBAPF6 in acetonitrile) .

- Thin-Film Fabrication : Spin-coating (2000 rpm, 60 sec) on ITO substrates for testing in organic LEDs or semiconductors .

Q. How to investigate the mechanistic role of this compound in catalytic reactions?

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium in reactive positions to probe rate-determining steps .

- Spectroscopic Trapping : Use in situ FTIR or EPR to identify intermediates (e.g., radical species in oxidation reactions) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map reaction pathways and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.